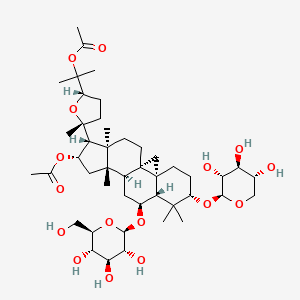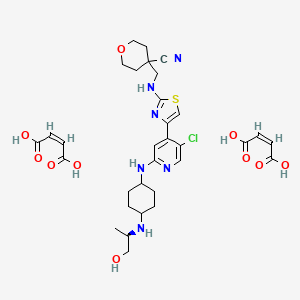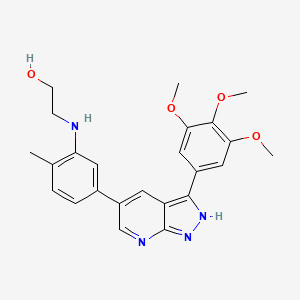
Coumarin-C2-exo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin-C2-exo-BCN is a dye derivative of Coumarin, featuring the hydrophilic bidentate macrocyclic ligand exo-BCN. This compound is particularly notable for its applications in click chemistry, where exo-BCN can react with azide-containing molecules to form stable triazoles under catalyst-free conditions . The compound’s unique structure and properties make it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-exo-BCN typically involves the incorporation of the exo-BCN ligand into the Coumarin structure. This process can be achieved through various synthetic routes, including:
Knoevenagel Reaction: This method involves the condensation of Coumarin with aldehydes in the presence of a base, leading to the formation of Coumarin derivatives.
Pechmann Condensation: This classic method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form Coumarin derivatives.
Transition Metal Catalysis: Modern methods often employ transition metal catalysts to facilitate the formation of Coumarin derivatives through C-H bond activation and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin-C2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry: The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles without the need for a catalyst.
Oxidation and Reduction: Coumarin derivatives can undergo oxidation and reduction reactions, leading to the formation of various functionalized products.
Substitution Reactions:
Common Reagents and Conditions
Azides: Used in click chemistry reactions with exo-BCN to form triazoles.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
Triazoles: Formed from click chemistry reactions with azides.
Functionalized Coumarins: Resulting from oxidation, reduction, and substitution reactions
Wissenschaftliche Forschungsanwendungen
Coumarin-C2-exo-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye and in click chemistry for the synthesis of complex molecules
Biology: Employed in fluorescent labeling of biomolecules and in imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and sensors.
Wirkmechanismus
The mechanism of action of Coumarin-C2-exo-BCN primarily involves its ability to participate in click chemistry reactions. The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles, which can be used to link various biomolecules and synthetic compounds . This property makes it a valuable tool in bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound, widely used as a fluorescent dye and in medicinal chemistry.
Coumarin-3-carboxylic acid: Another Coumarin derivative with applications in fluorescence and as a building block for more complex molecules.
Coumarin-6: A fluorescent dye used in various imaging applications.
Uniqueness
Coumarin-C2-exo-BCN stands out due to its incorporation of the exo-BCN ligand, which enables catalyst-free click chemistry reactions. This unique feature allows for the efficient and selective formation of triazoles, making it a versatile tool in various scientific fields .
Eigenschaften
Molekularformel |
C27H33N3O5 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H33N3O5/c1-3-30(4-2)19-12-11-18-15-22(26(32)35-24(18)16-19)25(31)28-13-14-29-27(33)34-17-23-20-9-7-5-6-8-10-21(20)23/h11-12,15-16,20-21,23H,3-4,7-10,13-14,17H2,1-2H3,(H,28,31)(H,29,33)/t20-,21+,23? |
InChI-Schlüssel |
LUYLWVCNHATAEN-TYABSZSSSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3C4C3CCC#CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)






